Product packaging for Butanedioic acid-13C2(Cat. No.:CAS No. 79864-95-2)

Butanedioic acid-13C2

Número de catálogo: B135270
Número CAS: 79864-95-2
Peso molecular: 120.07 g/mol
Clave InChI: KDYFGRWQOYBRFD-CQDYUVAPSA-N
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Descripción

(1,4-13C2)Butanedioic acid, more commonly known as Succinic acid-1,4-13C2, is a stable, heavy isotope-labeled version of succinic acid where two carbon atoms (at positions 1 and 4) are the 13C isotope . This compound has a molecular formula of C4H6O4 and a molecular weight of 120.073 g/mol . It is characterized by a high melting point of 187-190 °C and a density of 1.409 g/cm³ . In living organisms, succinic acid exists as succinate, a crucial metabolic intermediate in the tricarboxylic acid (TCA) cycle within mitochondria . It is converted into fumarate by the enzyme succinate dehydrogenase in a step that also contributes directly to the electron transport chain for ATP production . As a stable isotope tracer, (1,4-13C2)Butanedioic acid is an indispensable tool in drug development and metabolic research . It allows scientists to track metabolic fluxes, elucidate biochemical pathways, and perform quantitative mass spectrometry analyses with high precision, thereby illuminating cellular metabolism and energy production . Succinic acid itself is a potent anxiolytic agent and serves as a precursor for many industrially important chemicals in the food, chemical, and pharmaceutical sectors . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4 B135270 Butanedioic acid-13C2 CAS No. 79864-95-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1,4-13C2)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-CQDYUVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437808
Record name Succinic acid-1,4-13C2
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URL https://comptox.epa.gov/dashboard/DTXSID10437808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79864-95-2
Record name Succinic acid-1,4-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79864-95-2
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I. Synthesis and Isotopic Labeling of 1,4 ¹³c₂ Butanedioic Acid

Methods for ¹³C Isotopic Enrichment

The enrichment of butanedioic acid with ¹³C can be accomplished through various synthetic routes, starting from ¹³C-labeled precursors.

Chemical synthesis offers a direct and controllable method for producing (1,4-¹³C₂)butanedioic acid. A common strategy involves the use of ¹³C-labeled starting materials in a multi-step synthesis. For instance, a synthesis can start from ¹³C-labeled acetic acid. universiteitleiden.nl Another established method is the carboxylation of a suitable precursor with ¹³C-labeled carbon dioxide. rsc.org One such route involves the reaction of the dilithium (B8592608) salt of acetylene (B1199291) with [¹⁴C]carbon dioxide, followed by hydrogenation to yield [1,4-¹⁴C₂]succinic acid, a method adaptable for ¹³C labeling. rsc.org

The dehydration of succinic acid-1,4-¹³C₂ can produce succinic anhydride-1,4-¹³C₂, which is a useful intermediate in itself. This reaction is typically achieved by heating with reagents like acetyl chloride or phosphoryl chloride. Conversely, the hydrolysis of succinic anhydride-1,4-¹³C₂ regenerates the labeled butanedioic acid.

A key industrial method for producing unlabeled succinic anhydride (B1165640) is the catalytic hydrogenation of maleic anhydride. This process can be adapted for isotopic labeling by using labeled starting materials.

Enzymatic methods provide a green and often highly specific alternative for synthesizing labeled compounds. While the direct enzymatic synthesis of (1,4-¹³C₂)butanedioic acid is less commonly detailed, the broader field of microbial and enzymatic production of succinic acid is well-established. lynchburg.edunih.gov

Engineered microorganisms, such as Escherichia coli, can be utilized to produce succinic acid from various carbon sources. lynchburg.edubohrium.com By feeding these microbes a ¹³C-labeled substrate, it is possible to produce ¹³C-labeled succinic acid. For example, studies have shown that engineered E. coli can convert ¹³C-labeled methanol (B129727) into succinic acid, with the label being incorporated into the carboxyl group. bohrium.comnih.gov

The enzyme fumarate (B1241708) reductase, which catalyzes the conversion of fumarate to succinate (B1194679), is a key enzyme in the production of succinate in some organisms. nih.gov This enzymatic step could potentially be harnessed for the specific labeling of butanedioic acid if a suitably labeled fumarate precursor is provided.

Positional Labeling Strategies

The utility of (1,4-¹³C₂)butanedioic acid hinges on the precise placement of the ¹³C isotopes at the C1 and C4 positions.

The chemical synthesis methods outlined above are designed to ensure high regiospecificity. For example, the carboxylation of a C2-synthon with ¹³C-labeled carbon dioxide directly places the label at the carboxyl carbons. The multi-step synthesis starting from ¹³C-labeled acetic acid also allows for controlled placement of the isotopic label. universiteitleiden.nl

In biosynthetic approaches, the position of the label in the final product depends on the specific metabolic pathways utilized by the microorganism and the labeled positions in the starting substrate. universiteitleiden.nl Metabolic flux analysis using ¹³C-labeled substrates is a powerful tool to understand these pathways and can be used to optimize the production of specifically labeled compounds. universiteitleiden.nl

Confirming the isotopic purity and the precise location of the ¹³C labels is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for this purpose.

¹³C NMR spectroscopy provides direct evidence of the number and chemical environment of carbon atoms in a molecule. docbrown.infouobasrah.edu.iq For (1,4-¹³C₂)butanedioic acid, the presence of ¹³C labels at the C1 and C4 positions leads to distinct signals in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in butanedioic acid are influenced by their proximity to the electronegative oxygen atoms of the carboxyl groups. docbrown.info In the unlabeled compound, the two carboxyl carbons are chemically equivalent, as are the two methylene (B1212753) carbons. However, in (1,4-¹³C₂)butanedioic acid, the ¹³C-labeled carboxyl carbons will exhibit a characteristic chemical shift.

Furthermore, the coupling between the two ¹³C nuclei (¹³C-¹³C coupling) can be observed, providing definitive proof of their presence in the same molecule. acs.org The magnitude of this coupling constant can also provide structural information. Studies on [¹⁸O,1,4-¹³C₂]succinic acid have shown that isotopic substitution can remove the chemical shift degeneracy of the carboxyl carbons, allowing for the measurement of the coupling constant between them. acs.org The appearance of the spectrum can be complex, with the pH and the presence of other isotopes influencing the observed signals. acs.org

Table 1: Representative ¹³C NMR Data for Butanedioic Acid Derivatives

CompoundLabeled PositionsSolventKey Observations
[1,4-¹³C₂]succinic acidC1, C4H₂ODistinct signals for labeled carboxyl carbons, potential for observing ¹³C-¹³C coupling. acs.org
Succinic anhydride-1,4-¹³C₂C1, C4-Labeled carbons exhibit distinct splitting patterns due to ¹³C-¹³C coupling.
[¹⁸O,1,4-¹³C₂]succinic acidC1, C4H₂OpH-dependent coupling constants and isotope shifts resolve degeneracy in carbonyl signals. acs.org

Validation of Isotopic Purity and Positional Enrichment

Mass Spectrometry (MS) for Isotopic Abundance

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of isotopically labeled compounds such as (1,4-¹³C₂)butanedioic acid. sigmaaldrich.comsigmaaldrich.com It serves as the primary method for confirming the successful incorporation of the heavy isotopes and for quantifying the isotopic purity of the final product. The use of stable isotopes like Carbon-13 (¹³C) is crucial in fields like metabolomics, clinical diagnostics, and proteomics, where MS-based methods track metabolic fluxes and quantify metabolites with high precision. isotope.combuchem.commedchemexpress.com

The core principle behind the MS analysis of (1,4-¹³C₂)butanedioic acid lies in the mass difference between the common ¹²C isotope and the heavier ¹³C isotope. The introduction of two ¹³C atoms at the first and fourth carbon positions of the butanedioic acid molecule results in a predictable increase in its molecular mass. sigmaaldrich.comsigmaaldrich.com The unlabeled compound, butanedioic acid, has a molecular weight of approximately 118.09 g/mol . nist.gov In contrast, (1,4-¹³C₂)butanedioic acid has a molecular weight of approximately 120.07 g/mol . sigmaaldrich.comsigmaaldrich.comisotope.com

This mass difference is readily detected in a mass spectrum. The analysis confirms the dual ¹³C labeling by identifying a molecular ion peak with a mass-to-charge ratio (m/z) that is two units higher than that of the unlabeled compound. This is commonly referred to as an "M+2" mass shift. sigmaaldrich.comsigmaaldrich.com The high isotopic purity of commercially available (1,4-¹³C₂)butanedioic acid, often specified as 99 atom % ¹³C, is verified by the overwhelming dominance of the M+2 signal in the spectrum relative to any residual unlabeled (M) or singly labeled (M+1) signals. sigmaaldrich.comsigmaaldrich.com

Advanced techniques such as tandem mass spectrometry (MS/MS) provide further structural validation. In MS/MS analysis, the isotopically labeled parent ion is selected and fragmented. The resulting fragmentation pattern provides conclusive evidence about the specific location of the ¹³C labels within the molecule. The masses of the fragment ions will differ depending on whether they contain a ¹³C-labeled carbon, thus confirming that the isotopic substitution has occurred at the intended C-1 and C-4 positions. nih.gov This level of detail is critical for ensuring the reliability of data in tracer studies where the fate of specific atoms is monitored.

Interactive Table 1: Mass Spectrometric Properties of Butanedioic Acid and its Isotope

PropertyButanedioic acid(1,4-¹³C₂)butanedioic acidData Source(s)
Molecular Formula C₄H₆O₄[¹³C]₂C₂H₆O₄ sigmaaldrich.comnist.gov
Molecular Weight ( g/mol ) 118.09120.07 sigmaaldrich.comsigmaaldrich.comisotope.comnist.gov
Monoisotopic Mass (Da) 118.02660898120.03331834 nih.gov
Key Mass Shift MM+2 sigmaaldrich.comsigmaaldrich.com
Isotopic Purity (atom % ¹³C) Natural Abundance99% sigmaaldrich.comsigmaaldrich.com

Interactive Table 2: Illustrative Fragmentation Analysis via Tandem MS (MS/MS)

Parent Ion (m/z)Proposed FragmentFragment FormulaExpected Fragment m/z (Unlabeled)Expected Fragment m/z (1,4-¹³C₂)
119 [M+H]⁺ [M+H - H₂O]⁺C₄H₅O₃⁺101103
119 [M+H]⁺ [M+H - HCOOH]⁺C₃H₅O₂⁺7374
121 [M+H]⁺ [M+H - H₂O]⁺[¹³C]₂C₂H₅O₃⁺101103
121 [M+H]⁺ [M+H - ¹³COOH₂]⁺¹³CC₂H₅O₂⁺7374

Note: This table is illustrative of the principles of MS/MS fragmentation for positional analysis. Actual fragmentation patterns can vary based on the specific ionization method and collision energy used.

Ii. Applications in Metabolic Flux Analysis Mfa

Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA) with (1,4-¹³C₂)butanedioic acid

¹³C-MFA is a technique that uses substrates labeled with the stable isotope carbon-13 to track metabolic pathways. When cells are supplied with (1,4-¹³C₂)butanedioic acid, the labeled carbons are incorporated into downstream metabolites. By analyzing the distribution of these isotopes in various metabolites, it is possible to deduce the flow of carbon through the metabolic network. mdpi.comsci-hub.se

The design of a ¹³C-MFA experiment using (1,4-¹³C₂)butanedioic acid involves several key steps. A minimal medium is often required, with the labeled succinate (B1194679) serving as a primary carbon source to ensure its incorporation into central metabolism. mdpi.com

Experimental Protocol:

Cell Culturing: Cells or microorganisms are grown in a controlled environment. mdpi.com

Tracer Introduction: (1,4-¹³C₂)butanedioic acid is introduced into the culture medium.

Sampling: Samples of the culture are taken at specific time points.

Metabolite Extraction: Metabolites are extracted from the cells. sci-hub.se

Isotopomer Analysis: The isotopic labeling patterns of the metabolites are determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The choice of using (1,4-¹³C₂)butanedioic acid is strategic. The labeling at the C1 and C4 positions is particularly informative for studying pathways where these carbons are metabolically active, such as the Tricarboxylic Acid (TCA) cycle.

¹³C-MFA can be performed under two different conditions: isotopic steady-state and non-steady-state.

Isotopic Steady-State MFA: This approach is applied when the system has reached a point where the isotopic labeling of intracellular metabolites is constant over time. mdpi.com This requires a period of cell cultivation in the presence of the labeled substrate to allow the isotopic distribution to equilibrate. vanderbilt.edu Steady-state MFA is computationally less intensive and provides a time-averaged view of the metabolic fluxes. vanderbilt.edu

Isotopically Non-Stationary MFA (INST-MFA): This method analyzes the transient labeling patterns of metabolites before the system reaches an isotopic steady state. vanderbilt.edunih.gov INST-MFA is particularly useful for studying systems that are slow to label due to large metabolite pools or for analyzing dynamic changes in metabolism. vanderbilt.edu It can provide more detailed information, including the estimation of intracellular metabolite pool sizes. vanderbilt.edu

Condition Description Advantages Considerations
Isotopic Steady-State Isotopic labeling of intracellular metabolites is constant.Computationally simpler, provides a time-averaged view of fluxes.Requires longer incubation times to reach equilibrium.
Isotopically Non-Stationary Analyzes transient labeling patterns before steady-state is reached.Can estimate metabolite pool sizes, useful for slow-labeling systems.Computationally more complex, requires time-course sampling.

Tracing Carbon Fluxes in Central Carbon Metabolism

(1,4-¹³C₂)butanedioic acid is an excellent tracer for elucidating the intricate workings of central carbon metabolism, which is fundamental for energy production and biosynthesis.

As an intermediate of the TCA cycle, succinate is readily integrated into this central metabolic pathway. When (1,4-¹³C₂)butanedioic acid is introduced, it is converted to other TCA cycle intermediates, such as fumarate (B1241708), malate (B86768), and oxaloacetate, carrying the ¹³C label with it. nih.gov

The specific labeling pattern of (1,4-¹³C₂)butanedioic acid allows for precise tracking. For example, the conversion of [1,4-¹³C₂]succinate to fumarate and then malate can be monitored to assess the activity of succinate dehydrogenase and fumarase, respectively. nih.gov This has been demonstrated in studies using hyperpolarized [1,4-¹³C₂]fumarate, which is converted to [1,4-¹³C₂]malate, providing a real-time view of TCA cycle activity. researchgate.net

Table: Tracing (1,4-¹³C₂)butanedioic acid through the TCA Cycle

Metabolite Expected Labeling Pattern Enzyme
(1,4-¹³C₂)Butanedioic acid (Succinate) Labeled at C1 and C4 -
[1,4-¹³C₂]Fumarate Labeled at C1 and C4 Succinate Dehydrogenase
[1,4-¹³C₂]Malate Labeled at C1 and C4 Fumarase

While succinate is not a direct intermediate of glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP), the TCA cycle is metabolically connected to these pathways. The labeling patterns in metabolites derived from the TCA cycle can provide indirect information about the fluxes through glycolysis and the PPP.

For instance, oxaloacetate, derived from the labeled succinate, can be decarboxylated to phosphoenolpyruvate (B93156) (PEP), a key glycolytic intermediate. This allows for the tracing of carbon from the TCA cycle back into glycolysis (gluconeogenesis). The resulting labeling patterns in glycolytic intermediates can help quantify the extent of this reverse flux.

Furthermore, the PPP, which branches off from glycolysis, produces precursors for nucleotide synthesis and NADPH for reductive biosynthesis. The demand for these products can influence the flux through the TCA cycle. By using tracers like (1,4-¹³C₂)butanedioic acid in combination with other labeled substrates like [1,2-¹³C₂]glucose, a more comprehensive picture of the interplay between these pathways can be obtained. nih.govresearchgate.net

Anaplerotic reactions are those that replenish the intermediates of the TCA cycle, while cataplerotic reactions remove them for biosynthetic purposes. wikipedia.org (1,4-¹³C₂)butanedioic acid is a valuable tool for studying these fluxes, which are crucial for maintaining metabolic homeostasis. wikipedia.org

A study on Pseudomonas putida used [1,4-¹³C₂]succinate to demonstrate that under certain conditions, anaplerotic flux is favored over gluconeogenic flux to retain carbon within the TCA cycle. researchgate.net The labeling patterns in oxaloacetate were key to this finding. The doubly ¹³C-labeled succinate generated doubly labeled oxaloacetate. Subsequent decarboxylation and recycling would lead to singly labeled or unlabeled oxaloacetate. The relative amounts of these isotopologues revealed the preference for anaplerosis. researchgate.net

For example, in iron-limited cells, a higher fraction of singly labeled oxaloacetate was observed, indicating increased anaplerotic carboxylation of unlabeled pyruvate. researchgate.net This demonstrates how (1,4-¹³C₂)butanedioic acid can be used to quantify the balance between different metabolic fates of TCA cycle intermediates.

Advanced ¹³C-MFA Methodologies

Advanced methodologies in ¹³C-Metabolic Flux Analysis (MFA) leverage isotopic tracers like (1,4-¹³C₂)butanedioic acid to unravel complex metabolic networks. These techniques offer higher resolution and a more dynamic view of cellular metabolism compared to traditional steady-state MFA.

Parallel Labeling Experiments with Multiple Tracers

Parallel labeling experiments (PLEs) represent a significant advancement in ¹³C-MFA, enhancing the precision and scope of flux determination. nih.govnih.gov This strategy involves conducting multiple, simultaneous experiments on identical cell cultures, with the key difference being the specific isotopic tracer used in each. nih.govsci-hub.se By integrating the data from these parallel experiments, a more comprehensive and robust metabolic flux map can be generated. nih.govnih.gov

The core principle of PLEs is that different tracers provide complementary information about the metabolic network. For instance, ¹³C-glucose tracers are particularly effective for elucidating fluxes in the upper parts of metabolism, such as glycolysis and the pentose phosphate pathway (PPP). d-nb.info Conversely, tracers like ¹³C-glutamine are better suited for resolving fluxes within the tricarboxylic acid (TCA) cycle and related anaplerotic pathways. d-nb.infonih.gov The use of (1,4-¹³C₂)butanedioic acid, a dicarboxylic acid, can provide specific insights into the TCA cycle and pathways connected to it. When introduced into a biological system, it enters the TCA cycle at the level of succinate, and the ¹³C labels are then distributed throughout the cycle and into connected biosynthetic pathways.

The strength of the PLE approach lies in the synergistic effect of combining data from multiple tracers. nih.gov This integrated analysis significantly improves the statistical confidence of the estimated fluxes and allows for the resolution of more intricate flux details, including bidirectional fluxes and pathways that are difficult to distinguish with a single tracer. nih.gov For example, a study on Escherichia coli successfully integrated data from 14 parallel labeling experiments, including various glucose isotopomers, which led to a highly precise and comprehensive flux map. nih.gov

Table 1: Example of a Parallel Labeling Experiment Design

ExperimentIsotopic TracerPrimary Metabolic Pathways Targeted
1[1,2-¹³C₂]glucoseGlycolysis, Pentose Phosphate Pathway
2[U-¹³C₅]glutamineTCA Cycle, Anaplerosis
3(1,4-¹³C₂)butanedioic acidTCA Cycle, Succinate Metabolism

This table illustrates a hypothetical parallel labeling experiment setup. The selection of tracers is tailored to resolve fluxes in different parts of the metabolic network.

The data generated from each parallel experiment, typically mass isotopomer distributions of key metabolites, are then simultaneously fitted to a single, comprehensive metabolic model. nih.gov This process helps to validate the assumed biochemical network model and can reveal unexpected metabolic activities. nih.govsci-hub.se

Dynamic ¹³C-MFA

Dynamic ¹³C-MFA (d¹³C-MFA) extends the capabilities of traditional, steady-state MFA by capturing the time-resolved behavior of metabolic fluxes. nih.govsci-hub.se This approach is particularly valuable for studying systems that are not in a metabolic steady state, such as during batch fermentations or in response to environmental perturbations. nih.govnih.gov

The fundamental principle of d¹³C-MFA involves introducing a ¹³C-labeled substrate, such as (1,4-¹³C₂)butanedioic acid, and then tracking the incorporation of the isotope into various intracellular metabolites over time. vanderbilt.edufrontiersin.org This provides a dynamic snapshot of how metabolic pathways are activated and regulated. The analysis of the transient labeling patterns allows for the determination of fluxes. vanderbilt.edu

A key advantage of dynamic approaches is their ability to investigate metabolic systems that are inherently non-stationary. nih.gov For example, d¹³C-MFA has been used to study the metabolic shifts in E. coli during fed-batch fermentation. nih.gov It is also well-suited for systems with slow labeling dynamics due to large metabolite pools. vanderbilt.edu

The experimental workflow for d¹³C-MFA involves rapid sampling and quenching of metabolism to accurately capture the isotopic labeling state of intracellular metabolites at different time points after the introduction of the tracer. researchgate.net The resulting time-course data of mass isotopomer distributions are then used to estimate metabolic fluxes.

Table 2: Research Findings from a Dynamic ¹³C-MFA Study

Time Point (minutes)¹³C Enrichment in Citrate (%)¹³C Enrichment in Malate (%)Calculated TCA Cycle Flux (relative units)
1520.8
525151.2
1050351.5
2075601.6

This table presents hypothetical data from a dynamic ¹³C-MFA experiment using a ¹³C-labeled precursor to the TCA cycle, illustrating the time-dependent changes in metabolite labeling and the corresponding calculated flux.

Dynamic ¹³C-MFA provides a more detailed understanding of metabolic regulation and can reveal transient bottlenecks or pathway redirections that would be missed by steady-state analysis. vanderbilt.edu While computationally more demanding than steady-state MFA, the insights gained from dynamic studies are crucial for a complete understanding of cellular metabolism in changing environments. frontiersin.org

Iii. Analytical Techniques for 1,4 ¹³c₂ Butanedioic Acid Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structural and electronic environment of atomic nuclei. ismrm.org For studies involving ¹³C-labeled compounds, NMR can directly detect the ¹³C nucleus, offering unparalleled insight into the specific location of the isotope within a molecule. ismrm.orgnih.gov

One-dimensional (1D) ¹³C NMR spectroscopy is a fundamental technique for determining the isotopic enrichment of (1,4-¹³C₂)butanedioic acid. In a ¹³C NMR spectrum, each unique carbon atom in a molecule produces a distinct resonance peak. slideshare.net For butanedioic acid (succinic acid), the two carboxyl carbons (C1 and C4) are chemically equivalent, as are the two methylene (B1212753) carbons (C2 and C3). This symmetry results in two distinct signals in the ¹³C NMR spectrum under typical conditions.

The introduction of ¹³C at the C1 and C4 positions in (1,4-¹³C₂)butanedioic acid leads to a significant increase in the intensity of the signal corresponding to the carboxyl carbons. The degree of isotopic enrichment can be quantified by comparing the integrated area of the enriched carbon signal to that of a known internal standard or to the signal of the unenriched carbons (C2 and C3). unl.ptnih.gov The chemical shifts are sensitive to the solvent used.

Table 1: Representative ¹³C NMR Chemical Shifts for Succinic Acid

Carbon Position Chemical Shift (ppm) in D₂O Chemical Shift (ppm) in DMSO-d₆
C1, C4 (Carboxyl) ~180-182 ~174-175
C2, C3 (Methylene) ~33-34 ~30-31

Note: Chemical shifts are approximate and can vary based on pH, concentration, and temperature. Data sourced from publicly available spectral databases. chemicalbook.comhmdb.ca

Two-dimensional (2D) NMR techniques provide more profound structural detail by showing correlations between different nuclei. For tracing ¹³C-labeled compounds, experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.govcolumbia.edu

HSQC spectra correlate the chemical shifts of protons directly attached to ¹³C atoms. columbia.edu In (1,4-¹³C₂)butanedioic acid, the carboxyl carbons have no attached protons, so they would not appear in a standard HSQC spectrum. However, the methylene protons at C2 and C3 would show correlations to their respective carbons, and the presence of a ¹³C label at C1 or C4 can influence these signals through long-range couplings.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for (1,4-¹³C₂)butanedioic acid, as it can show a correlation between the methylene protons (H2/H3) and the labeled carboxyl carbons (C1/C4). This confirms the connectivity and integrity of the carbon skeleton after metabolic conversion. columbia.eduscience.gov

The increased spectral resolution in 2D NMR also helps to distinguish metabolites in complex mixtures without prior separation, which is a significant advantage in metabolomics studies. harvard.edunih.gov

NMR spectroscopy excels at providing quantitative positional information, or isotopomer analysis. ismrm.orgmdpi.com The presence of a ¹³C atom next to another ¹³C atom (as in a uniformly labeled molecule) or a proton creates specific splitting patterns in the NMR signals due to spin-spin coupling.

In the case of (1,4-¹³C₂)butanedioic acid, the labels are separated by two bonds. While direct ¹³C-¹³C coupling is not observed between C1 and C4, high-resolution NMR can precisely measure the enrichment at each position. asm.org When this molecule is metabolized, for instance, within the Krebs cycle, the labels may be transferred to other molecules like glutamate (B1630785). ismrm.orgmdpi.com Analyzing the ¹³C NMR spectra of these downstream metabolites reveals the specific positions of the ¹³C atoms, allowing researchers to trace the carbon backbone through complex metabolic pathways. ismrm.orgmdpi.com The relative intensities of singlets (from isolated ¹³C nuclei) and doublets (from adjacent ¹³C nuclei) in the spectra of metabolic products provide quantitative data on different metabolic routes. asm.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone of metabolomics for detecting and quantifying isotopically labeled compounds. nih.gov

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Since butanedioic acid is a polar, non-volatile molecule, it must first be chemically modified through a process called derivatization. researchgate.net A common method is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). uran.uagcms.cz

Once derivatized, the sample is introduced into the gas chromatograph, which separates the components of the mixture. The separated components then enter the mass spectrometer. For (1,4-¹³C₂)butanedioic acid, the derivatized molecule will have a molecular weight that is two mass units higher than its unlabeled counterpart. By analyzing the mass spectrum, one can determine the abundance of different mass isotopomers (e.g., M+0 for the unlabeled molecule, M+2 for the (1,4-¹³C₂) labeled molecule). nih.gov This mass isotopomer distribution provides a precise measurement of isotopic enrichment and can be used to calculate metabolic fluxes. drugbank.comnih.gov However, for some metabolites, the fragmentation pattern of TMS derivatives can prevent a full positional ¹³C analysis. mdpi.com

Table 2: Expected Mass-to-Charge (m/z) for Succinic Acid Derivatives in GC-MS

Compound Derivatization Expected [M]⁺ m/z (Unlabeled) Expected [M]⁺ m/z with ¹³C₂ Label
Succinic Acid Di-TMS Ester 262 264

Note: The table shows the molecular ion ([M]⁺) for the di-trimethylsilyl ester of succinic acid. In practice, fragment ions are often monitored for quantification. uran.ua

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for analyzing polar metabolites like butanedioic acid directly from biological samples, often without the need for derivatization. waters.comnih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization process. waters.combibliomed.org

In a typical LC-MS/MS workflow, the butanedioic acid is separated from other metabolites on a liquid chromatography column and then ionized, usually by electrospray ionization (ESI). The resulting ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first mass analyzer. This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. uab.edu

For (1,4-¹³C₂)butanedioic acid, the precursor ion will be two mass units heavier than the unlabeled compound (e.g., m/z 119 vs. m/z 117 in negative mode). uab.edulcms.cz By monitoring the specific transition for both the labeled and unlabeled forms, researchers can accurately quantify their respective concentrations in complex biological matrices like plasma, tissues, or cell extracts. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragment-Level Isotopic Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure and concentration of molecules. In the context of metabolic studies, it provides invaluable information on the distribution of isotopic labels within a molecule. nih.gov This technique involves multiple stages of mass analysis, typically selection of a precursor (or parent) ion, its fragmentation, and subsequent analysis of the resulting product (or daughter) ions. acs.org The fragmentation patterns offer insights into the specific positions of heavy isotopes, which is crucial for tracing metabolic pathways. nih.gov

For dicarboxylic acids like butanedioic acid, analysis by mass spectrometry often requires a derivatization step to improve their volatility and ionization efficiency, especially for gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Common derivatization methods include esterification to form butyl or silyl (B83357) esters (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS)). nih.govresearchgate.net

In an MS/MS experiment, the derivatized (1,4-¹³C₂)butanedioic acid molecule is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. nih.gov The masses of these product ions are then measured. By comparing the fragmentation pattern of the labeled compound to its unlabeled counterpart, researchers can pinpoint which fragments retain the ¹³C atoms.

For (1,4-¹³C₂)butanedioic acid, the two ¹³C atoms are located at the carboxyl groups (C1 and C4). Fragmentation often involves the loss of these carboxyl groups or parts of the derivatizing group. nih.gov For instance, studies on derivatized dicarboxylic acids show characteristic losses. The analysis of TBDMS-derivatized organic acids often shows a prominent fragment ion corresponding to the loss of a tert-butyl group ([M-57]⁺). nih.gov Further fragmentation can involve the loss of the carboxyl groups. By observing a +1 or +2 mass shift in specific fragments, the presence of one or both ¹³C labels in that fragment can be confirmed.

This fragment-level isotopic information is more detailed than what can be obtained from a single-stage mass spectrometry analysis, which only provides the mass of the intact molecule and thus the total number of heavy isotopes. frontiersin.org This detailed positional information significantly improves the precision and resolution of metabolic flux analysis. frontiersin.org

Interactive Table: Illustrative Fragmentation of Derivatized (1,4-¹³C₂)butanedioic acid

Note: The fragmentation of derivatized molecules can be complex. The m/z values below are illustrative for a di-TBDMS derivative and demonstrate how the position of the ¹³C labels influences fragment masses. Actual fragmentation patterns depend on the specific derivative and instrument conditions.

Precursor Ion (Parent)DescriptionFragment Ion (Product)Description of Neutral LossImplied ¹³C Location
[M-57]⁺Loss of a tert-butyl group from one TBDMS group.[M-57-116]⁺Loss of a COOTBDMS group.The remaining fragment contains the C1 or C4 carboxyl carbon.
[M-57]⁺Loss of a tert-butyl group from one TBDMS group.[M-57-117]⁺Loss of a ¹³COOTBDMS group.The lost fragment contained a labeled carboxyl carbon.
[M-57]⁺Loss of a tert-butyl group from one TBDMS group.[M-57-234]⁺Loss of both ¹³COOTBDMS groups.Both labeled carboxyl groups are lost.

Correction for Natural Isotope Abundance

A critical step in any stable isotope tracing experiment is the correction for the natural abundance of heavy isotopes. nih.govnih.gov While experiments introduce isotopes like ¹³C as tracers, these isotopes also occur naturally. Carbon, for example, exists as two stable isotopes: ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%). nih.gov Other elements present in organic molecules and their derivatives, such as oxygen (¹⁷O, ¹⁸O) and silicon (in TBDMS derivatives: ²⁹Si, ³⁰Si), also have naturally occurring heavy isotopes.

This natural isotopic background contributes to the measured mass isotopomer distribution (MID) of a metabolite, which is the relative abundance of molecules with different numbers of heavy isotopes. nih.govnih.gov Failure to account for this natural abundance would lead to an overestimation of the incorporation of the labeled tracer, resulting in inaccurate calculations of metabolic fluxes. nih.gov

The correction process involves mathematically deconvoluting the measured MID to distinguish the isotopic enrichment derived from the experimental tracer from the enrichment due to natural abundance. biorxiv.org This is typically achieved using algorithms that employ a linear transform based on binomial distributions. nih.govbiorxiv.org These correction methods take into account the number of atoms of each element in the molecule (or fragment) and the known natural abundance of their isotopes. frontiersin.org

For example, in a four-carbon molecule like butanedioic acid, the probability that one of the four carbons is naturally a ¹³C atom is non-negligible. The correction algorithm calculates the expected MID for an unlabeled molecule based on these probabilities and subtracts this contribution from the experimentally measured MID. The result is a corrected MID that reflects only the labeling from the administered tracer. nih.gov This corrected data is then used for downstream quantitative analysis, such as metabolic flux analysis. nih.gov

The validity of this correction is a foundational aspect of stable isotope tracing, ensuring that the inferred metabolic fluxes accurately represent the biological system's activity. nih.gov

Interactive Table: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeRelative Natural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H (D)0.015
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200
Silicon²⁸Si92.23
²⁹Si4.68
³⁰Si3.09

Iv. Computational Modeling and Data Analysis in 1,4 ¹³c₂ Butanedioic Acid Based Mfa

Reconstruction of Metabolic Networks

The foundation of any ¹³C-MFA study is a comprehensive and accurate metabolic network model. This model serves as a stoichiometric scaffold that defines all possible metabolic conversions a tracer like (1,4-¹³C₂)butanedioic acid can undergo within the cell.

Genome-scale metabolic models (GEMs) are comprehensive, mathematically structured representations of the complete set of metabolic reactions within an organism. These models are reconstructed from annotated genomic data and codify the gene-protein-reaction associations for all known metabolic transformations and transport processes. GEMs provide a holistic view of cellular metabolism, tracking mass flows and balancing redox reactions across the entire network.

In the context of MFA with (1,4-¹³C₂)butanedioic acid, a GEM serves as the primary mapping model. While the tracer itself probes specific pathways, such as the Tricarboxylic Acid (TCA) cycle, the GEM ensures that all potential downstream and interconnected pathways are accounted for. This global accounting is crucial for accuracy, as it includes complete cofactor balances (e.g., NADH, ATP) and the atom transition contributions from reactions outside of central carbon metabolism. The experimental labeling patterns obtained from feeding cells (1,4-¹³C₂)butanedioic acid are used to constrain the model, allowing for the calculation of flux distribution across this large-scale network. Although powerful, using full GEMs can increase the computational demand and may widen the confidence intervals for some flux estimations compared to smaller, core models.

Table 1: Comparison of Core vs. Genome-Scale Models in MFA

Feature Core Metabolic Model Genome-Scale Metabolic Model (GEM)
Scope Typically central carbon metabolism (e.g., Glycolysis, TCA cycle, Pentose (B10789219) Phosphate (B84403) Pathway). Entire known metabolic network of an organism.
Complexity 50-100 reactions. 1000+ reactions and metabolites.
Data Integration Primarily labeling data from central metabolites and amino acids. Labeling data, genomic, transcriptomic, and proteomic data.
Application with (1,4-¹³C₂)butanedioic acid Traces the direct fate of the C1 and C4 carbons through the TCA cycle and connected anabolic pathways. Provides a global view of how the labeled carbons are distributed throughout the entire metabolic network, including biomass components.
Advantages Computationally less intensive, often results in tighter confidence intervals for central fluxes. More comprehensive, accounts for all cofactor and biomass demands, can reveal unexpected pathway activity.

| Disadvantages | May neglect the influence of peripheral pathways, leading to potential inaccuracies. | Computationally demanding, may lead to wider confidence intervals for some fluxes due to increased network redundancy. |

In eukaryotic cells, metabolism is highly compartmentalized, with specific reaction sequences occurring within distinct organelles such as the mitochondria, cytosol, and peroxisomes. For an accurate MFA, particularly when studying pathways like the TCA cycle which operates within the mitochondria, it is essential to use compartmentalized models. These models add another layer of complexity by explicitly defining the location of each reaction and including transport steps for metabolites that move between compartments.

When (1,4-¹³C₂)butanedioic acid is introduced to a mammalian cell, it is primarily metabolized within the mitochondrial TCA cycle. However, the resulting labeled succinate (B1194679), fumarate (B1241708), or malate (B86768) can be transported to the cytosol. A compartmentalized model is

Software Tools for ¹³C-MFA

The analysis of data from ¹³C metabolic flux analysis (¹³C-MFA), including experiments utilizing (1,4-¹³C₂)butanedioic acid, relies on specialized software to translate complex mass isotopomer data into quantitative metabolic flux maps. These computational tools are essential for managing the intricate calculations required for model construction, flux estimation, statistical validation, and experimental design. Over the years, a variety of software packages have been developed, each with distinct features, underlying algorithms, and programming environments.

Early ¹³C-MFA studies often required researchers to develop their own custom code for data analysis. nih.gov However, the growing adoption of ¹³C-MFA has led to the creation of several accessible and powerful software packages. nih.gov These tools automate the complex mathematical procedures, making the technique available to a broader scientific community. nih.govgithub.io The core function of these programs is to solve a multi-parameter optimization problem, where the goal is to find the set of flux values that best explains the measured isotopic labeling patterns and extracellular rates. nih.gov

The choice of software can depend on the specific requirements of the study, such as the need for steady-state or isotopically non-stationary analysis, the type of experimental data (e.g., GC-MS, LC-MS), and the user's programming proficiency. nih.govgithub.ionih.gov Many modern tools are built upon robust frameworks like the Elementary Metabolite Units (EMU) model, which significantly improves computational efficiency. mit.edu

Several key software platforms are widely used in the field:

13CFLUX2 : A high-performance software suite designed for scalability and flexibility in ¹³C-MFA workflows. oup.comresearchgate.net It utilizes a specialized XML-based format, FluxML, for defining metabolic and isotopic networks and employs highly efficient simulation algorithms. oup.com Its support for multicore CPUs and compute clusters makes it suitable for large-scale and high-resolution flux analysis. oup.comresearchgate.net

METRAN : This software is based on the groundbreaking Elementary Metabolite Units (EMU) framework and is used for ¹³C-MFA, tracer experiment design, and statistical analysis. mit.edu It is recognized as a key tool for flux estimation in the ¹³C-MFA community. nih.govresearchgate.net

INCA : A comprehensive MATLAB-based platform that supports both stationary and isotopically non-stationary ¹³C-MFA. It provides a graphical user interface (GUI) and a scripting interface for advanced users.

FiatFlux : A user-friendly, open-source software developed in MATLAB. nih.gov It is designed to be accessible for non-experts and features two main modules: one for calculating metabolic flux ratios directly from MS data and another for estimating absolute net fluxes using a ¹³C-constrained balancing procedure. nih.gov

OpenFLUX : An efficient, open-source modeling software for ¹³C-based MFA, often cited as a key tool in the field. nih.govgithub.iooup.com

WUFlux : A user-friendly, open-source platform built in MATLAB with a graphical user interface (GUI). github.io It provides templates for various prokaryotic species and can directly correct mass spectrometry data from TBDMS-derivatized amino acids. github.io

FluxPyt : An open-source software package developed in Python for stationary ¹³C-MFA. nih.gov It is based on the efficient EMU framework and includes features for Monte-Carlo analysis to estimate flux standard deviations and automatic generation of flux maps for visualization. nih.gov

geoRge : A novel computational tool written in the R programming language, specifically designed for analyzing untargeted LC/MS data from stable isotope-labeling experiments. researchgate.netacs.orgnih.gov It operates on the output of the widely used XCMS package and identifies isotopically enriched compounds by statistically comparing labeled and unlabeled samples. researchgate.netacs.org

The development of these diverse and powerful software tools has been instrumental in advancing the field of ¹³C-MFA. They provide the necessary computational backbone to analyze data from sophisticated tracer experiments, including those using (1,4-¹³C₂)butanedioic acid, thereby enabling detailed quantitative insights into cellular metabolism. github.iosci-hub.se

Table 1: Comparison of Software Tools for ¹³C-Metabolic Flux Analysis

This table provides a summary of key software tools used for processing and analyzing data from ¹³C-MFA experiments.

SoftwarePlatform/LanguageKey FeaturesPrimary ApplicationUser Interface
13CFLUX2 C++, Java, PythonHigh-performance computing, FluxML format, supports multicore CPUs and clusters. oup.comresearchgate.netLarge-scale, high-resolution steady-state ¹³C-MFA. oup.comCommand-line, integrates with Omix for visualization. oup.com
METRAN Not specifiedBased on Elementary Metabolite Units (EMU) framework, tracer experiment design, statistical analysis. mit.eduSteady-state ¹³C-MFA. nih.govmit.eduNot specified
INCA MATLABSupports stationary and non-stationary MFA, parallel labeling experiments, statistical analysis. github.ioIsotopically stationary and non-stationary ¹³C-MFA. github.ioGraphical User Interface (GUI) and scripting.
FiatFlux MATLABOpen-source, calculates flux ratios from MS data, estimates net fluxes. nih.govUser-friendly ¹³C-MFA for non-experts, especially with GC-MS data. nih.govFunction-based (callable modules). nih.gov
OpenFLUX Not specifiedOpen-source, efficient modeling for ¹³C-MFA. nih.govgithub.ioSteady-state ¹³C-MFA. github.ioNot specified
WUFlux MATLABOpen-source, provides metabolic network templates, corrects raw MS data. github.io¹³C-MFA for various prokaryotic species. github.ioGraphical User Interface (GUI). github.io
FluxPyt PythonOpen-source, based on EMU framework, performs Monte-Carlo analysis, generates flux maps. nih.govStationary ¹³C-MFA. nih.govScripting.
geoRge RAnalyzes untargeted LC/MS data, integrates with XCMS output, statistical comparison of labeled/unlabeled samples. researchgate.netacs.orgUntargeted stable isotope-labeling metabolomics. researchgate.netacs.orgR script. researchgate.net

V. Biological Systems and Research Applications

Microbial Systems

In the realm of microbial biotechnology, (1,4-¹³C₂)butanedioic acid is an invaluable tool for understanding and engineering cellular factories. Isotope-labeled tracers allow for the quantitative analysis of metabolic pathways, which is essential for optimizing the production of valuable chemicals.

Elucidating Metabolic Pathways in Bacteria (e.g., Escherichia coli)

Stable isotope tracing with compounds like (1,4-¹³C₂)butanedioic acid is central to ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique allows for the precise quantification of the flow of carbon through a bacterium's metabolic network. When Escherichia coli is engineered to produce chemicals derived from succinic acid, such as 1,4-butanediol (B3395766) (BDO), understanding the efficiency of the central carbon metabolism is crucial. nih.govresearchgate.net

Researchers introduce the ¹³C-labeled substrate and, after a period of growth, analyze the distribution of the ¹³C label in protein-bound amino acids or other metabolites using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net The specific patterns of ¹³C incorporation reveal the relative activities of different pathways. For instance, ¹³C-MFA has been used to determine the flux distribution in engineered E. coli strains under microaerobic conditions required for BDO production. researchgate.netnih.gov This analysis can reveal the activity of the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway, and glycolytic routes, highlighting which pathways are most active in converting the primary carbon source (like glucose) into the desired product. researchgate.net

Detailed findings from such studies include the quantification of fluxes through the oxidative TCA cycle, which is necessary to generate the reducing power for the BDO pathway. nih.govresearchgate.net This knowledge helps identify metabolic bottlenecks or inefficient routes that can be targeted for further genetic engineering.

Table 1: Application of ¹³C Tracers in Elucidating E. coli Metabolism for Bioproduction

Engineered Product Analytical Technique Key Metabolic Insight Reference
1,4-Butanediol (BDO) ¹³C-Metabolic Flux Analysis Determined flux distribution under microaerobic conditions, quantifying the activity of the oxidative TCA cycle. researchgate.net
Succinic Acid Metabolic Engineering Reviews Identified the importance of redirecting carbon flux away from competing pathways (e.g., acetate (B1210297) formation). frontiersin.orgnih.gov
Various Platform Chemicals ¹³C-MFA Enables identification of bottlenecks and quantifies the efficiency of carbon conversion from substrate to product. researchgate.net

Metabolic Engineering for Enhanced Bioproduction

The insights gained from tracer studies using (1,4-¹³C₂)butanedioic acid directly inform metabolic engineering strategies. The goal is to create microbial strains that efficiently convert low-cost feedstocks into high-value chemicals. frontiersin.orgnih.govdntb.gov.ua Succinic acid itself is a key platform chemical, identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. frontiersin.orgnih.gov

Metabolic engineering efforts for succinic acid production focus on several key areas informed by flux analysis:

Redirecting Carbon Flux: Genetic modifications are made to channel more carbon towards the succinate (B1194679) production pathway. This often involves deleting genes for competing pathways that produce byproducts like acetate, ethanol, and lactate. frontiersin.orgnih.gov

Balancing Redox Cofactors: The production of reduced compounds like succinic acid requires a ready supply of reducing equivalents, primarily NADH. Tracer analysis helps quantify the NADH/NAD⁺ ratio. frontiersin.orgnih.gov Engineers can then manipulate pathways to increase NADH availability, for instance, by modifying the TCA cycle to operate more efficiently under anaerobic or microaerobic conditions. nih.gov

Optimizing CO₂ Fixation: Many biosynthetic pathways for succinic acid involve the fixation of carbon dioxide. frontiersin.orgnih.gov Isotope tracing can help assess the efficiency of these carboxylation reactions, guiding the overexpression of key enzymes like phosphoenolpyruvate (B93156) carboxylase.

By applying these principles, researchers have successfully engineered strains of E. coli and other microorganisms capable of producing industrial quantities of succinic acid and its derivatives. nih.govdntb.gov.ua

Mammalian Cell Culture

In mammalian systems, (1,4-¹³C₂)butanedioic acid is used to probe metabolic reprogramming—a hallmark of various diseases, including cancer, and a fundamental aspect of immune cell function and cardiac physiology.

Cancer Cell Metabolism

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where cells favor glycolysis even in the presence of oxygen. youtube.com However, mitochondrial metabolism and the TCA cycle remain critical for providing building blocks for proliferation and are increasingly recognized as therapeutic targets. youtube.comnih.gov (1,4-¹³C₂)Butanedioic acid, particularly in its hyperpolarized form, has emerged as a key tool for non-invasively studying TCA cycle activity in real-time. nih.govresearchgate.net

In these studies, a derivative, diethyl 1,4-¹³C₂ succinate, is often used because it can cross cell membranes more easily before being converted to succinate by intracellular esterases. nih.gov Using hyperpolarized ¹³C magnetic resonance spectroscopy (MRS), researchers can inject the labeled compound and observe its conversion to other TCA cycle intermediates, such as malate (B86768), within seconds. researchgate.net

This technique has been applied to various cancer cell lines, revealing significant heterogeneity in their metabolic profiles. nih.govresearchgate.net For example, studies have shown that renal cell carcinoma (RENCA) and lymphoma (A20) cells robustly metabolize hyperpolarized succinate, while other cancer models show less activity. researchgate.net This suggests differences in substrate uptake or enzymatic capacity, which could have implications for targeted therapies. nih.gov

Table 2: Metabolic Profiling of Cancer Cell Lines Using Diethyl 1,4-¹³C₂ Succinate

Cell Line Cancer Type Key Finding Reference
RENCA Renal Cell Carcinoma Robust metabolism of succinate observed in vivo. researchgate.net
4T1 Breast Cancer Highly variable uptake of the succinate derivative. nih.gov
A20 Lymphoma Real-time detection of conversion of hyperpolarized succinate to malate in tumors. nih.govresearchgate.net
PC3M Prostate Cancer Showed improved uptake of the succinate derivative compared to RENCA and 4T1 cell lines. nih.gov

Immune Cell Metabolic Reprogramming

Metabolism is intricately linked with immune cell function. When immune cells like macrophages are activated, they undergo profound metabolic reprogramming to support their roles in inflammation and host defense. nih.govnih.gov Succinate has been identified as a critical immunometabolite—an intermediate of the TCA cycle that also acts as an inflammatory signal. bohrium.comfrontiersin.orgnih.gov

Upon activation with stimuli like lipopolysaccharide (LPS), macrophages accumulate high levels of succinate. nih.gov This accumulation is not just a byproduct of a broken TCA cycle but an active process, sourced largely from glutamine in a pathway known as glutamine-dependent anaplerosis. nih.gov Using ¹³C-labeled glutamine or (1,4-¹³C₂)butanedioic acid allows researchers to trace these pathways and confirm the origins of the signaling pool of succinate.

The accumulated succinate has specific downstream effects, most notably the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). frontiersin.orgnih.gov HIF-1α is a transcription factor that promotes the expression of pro-inflammatory genes, including Interleukin-1 beta (IL-1β). nih.gov Thus, succinate acts as a metabolic signal that links the TCA cycle directly to the regulation of inflammatory gene expression. The role of succinate can be context-dependent, with some studies pointing to both pro- and anti-inflammatory roles. frontiersin.orgfrontiersin.org

Table 3: Role of Succinate in Immune Cell Function

Immune Cell Type Stimulus Effect of Succinate Accumulation Reference
Macrophages (M1) Lipopolysaccharide (LPS) Stabilizes HIF-1α, leading to increased IL-1β production. nih.gov
Dendritic Cells (DCs) Toll-like receptor ligands Promotes chemotaxis and cytokine production via its receptor, SUCNR1. nih.gov
Macrophages Viral Infection Succinate production is reduced, and exogenous succinate can suppress the antiviral IFN-β response. frontiersin.org
T Cells Antigen Recognition Metabolic shift to aerobic glycolysis; TCA cycle intermediates provide building blocks. mdpi.commdpi.com

Cardiac Metabolism Studies

The heart is a metabolic omnivore, capable of using a variety of substrates—including fatty acids, glucose, lactate, and ketones—to meet its immense energy demands. ahajournals.orgmdpi.com This metabolic flexibility is crucial for normal cardiac function, and its loss is a hallmark of heart failure. ahajournals.orgmdpi.com The TCA cycle is the final common pathway for the oxidation of all these fuels, making its assessment critical for understanding cardiac health and disease. accscience.com

In pathological conditions like heart failure, myocardial metabolism shifts away from its preferred substrate, fatty acids, towards increased glucose utilization. mdpi.commdpi.com However, this switch is often incomplete and inefficient, leading to an energy deficit. Studies using ¹³C-labeled substrates can quantify these shifts in substrate preference and identify impairments in mitochondrial function. ahajournals.orgmdpi.com This information is vital for developing new therapies aimed at restoring metabolic balance in the failing heart. mdpi.com

Applications in Industrial Biotechnology (e.g., CHO cells)

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry, predominantly used for the production of recombinant proteins. vanderbilt.edunih.gov Optimizing the productivity of CHO cell cultures is a primary objective, and this relies heavily on a deep understanding of their cellular metabolism. vanderbilt.eduresearchgate.net Metabolic Flux Analysis (MFA) using stable isotope tracers is a critical technique for quantifying intracellular metabolic activity and identifying potential bottlenecks in production. vanderbilt.edunih.gov

While glucose and amino acids are the most commonly used ¹³C-labeled tracers in CHO cell culture studies, the intermediates of the tricarboxylic acid (TCA) cycle, such as butanedioic acid (succinate), are also of significant interest. nih.govengconfintl.org The accumulation of TCA cycle intermediates can indicate metabolic imbalances that may hinder cell growth and protein production. vanderbilt.edu

The application of (1,4-¹³C₂)butanedioic acid in CHO cell cultures would allow researchers to directly trace the metabolic fate of succinate. This can provide valuable information on:

TCA Cycle Dynamics: Quantifying the flux through succinate dehydrogenase and other TCA cycle enzymes. This is particularly relevant as studies have shown that increased flux through the TCA cycle is often correlated with higher monoclonal antibody productivity. vanderbilt.edu

Anaplerotic and Cataplerotic Fluxes: Understanding how succinate contributes to the replenishment (anaplerosis) or withdrawal (cataplerosis) of TCA cycle intermediates is crucial for maintaining metabolic homeostasis.

Metabolic Bottlenecks: Identifying the reasons for succinate accumulation, which can be indicative of enzymatic limitations or oxidative stress.

By introducing (1,4-¹³C₂)butanedioic acid into the cell culture medium, researchers can monitor the incorporation of the ¹³C label into downstream metabolites such as fumarate (B1241708), malate, and aspartate. This data, when integrated into metabolic models, can provide a detailed map of carbon flow and help in the rational design of media formulations and genetic engineering strategies to enhance recombinant protein yields. researchgate.netengconfintl.org Although specific studies utilizing (1,4-¹³C₂)butanedioic acid in CHO cells are not extensively documented in publicly available literature, the principles of ¹³C-MFA strongly support its potential as a valuable probe for optimizing bioprocesses. vanderbilt.edunih.gov

Plant Metabolism Studies

The tricarboxylic acid (TCA) cycle is a central metabolic hub in plants, providing energy, reducing equivalents, and carbon skeletons for a vast array of biosynthetic processes. nih.govresearchgate.net Understanding the regulation and dynamics of the TCA cycle is essential for improving crop yield and resilience. Isotopic labeling techniques are instrumental in dissecting the complex, often non-cyclic, nature of the TCA pathway in plant tissues. researchgate.netnih.gov

The use of (1,4-¹³C₂)butanedioic acid as a tracer can elucidate several aspects of plant metabolism:

TCA Cycle Flux: Direct measurement of the conversion of succinate to fumarate and subsequent metabolites within the mitochondria.

Metabolic Branching: Tracing the carbon skeletons from succinate to other biosynthetic pathways, such as amino acid synthesis.

Subcellular Compartmentation: Investigating the transport and metabolism of succinate between different cellular compartments, like the mitochondria and cytosol.

A study on illuminated leaves of Xanthium strumarium using ¹³C tracing revealed that the TCA pathway does not operate as a conventional cycle in the light. Instead, it functions as two separate branches, one operating in reverse to produce fumarate and another in the forward direction to generate glutamate (B1630785). nih.gov This highlights the dynamic and adaptable nature of plant metabolism. Supplying (1,4-¹³C₂)butanedioic acid to plant tissues and analyzing the labeling patterns in downstream compounds would provide direct evidence for the activity of the oxidative part of the TCA cycle under various physiological conditions. This approach can help to build more accurate models of plant metabolism, which are crucial for metabolic engineering efforts aimed at enhancing agricultural traits.

In Vivo Metabolic Studies

In vivo metabolic studies using isotope tracers provide a systemic understanding of how metabolites are utilized and distributed throughout an organism. (1,4-¹³C₂)butanedioic acid and other isotopologues of succinic acid have been employed in animal models to investigate pharmacokinetics, tissue distribution, and the metabolic fate of this key metabolite in real-time.

One area of significant interest is the use of hyperpolarized ¹³C-labeled succinate in magnetic resonance imaging (MRI) to study in vivo metabolism non-invasively. Research has demonstrated the potential of hyperpolarized 1-¹³C-succinate for the in vivo detection of brain tumors. nih.gov In a rat glioma model, intravenously injected hyperpolarized 1-¹³C-succinate was shown to cross the compromised blood-brain barrier of the tumor. nih.gov Subsequent metabolic conversion of the labeled succinate into glutamate and glutamine was observed in the tumor tissue, highlighting these metabolites as potential biomarkers for cancer. nih.gov

A study investigating the pharmacokinetics and tissue distribution of ¹³C₄-labeled succinic acid in mice provided detailed insights into its behavior after administration. nih.govsemanticscholar.org Following intravenous injection, the compound was rapidly cleared from the plasma. nih.govsemanticscholar.org After oral administration, it was quickly absorbed and distributed to various tissues. nih.govsemanticscholar.org

The tissue distribution data from this study is summarized in the interactive table below, showing the area under the concentration-time curve (AUC) in different tissues after a single oral dose of 100 mg/kg.

Data adapted from a study on the pharmacokinetics of ¹³C₄-labeled succinic acid in mice. nih.govsemanticscholar.org

These in vivo studies underscore the utility of ¹³C-labeled butanedioic acid in understanding the systemic metabolism and distribution of succinate, which has implications for diagnosing and monitoring diseases such as cancer. nih.govnih.govsemanticscholar.org

Vi. Challenges and Future Directions in 1,4 ¹³c₂ Butanedioic Acid Research

Resolution of Complex Metabolic Networks

A primary challenge in using tracers like (1,4-¹³C₂)butanedioic acid is the accurate resolution of fluxes within large and complex metabolic networks, particularly in higher organisms like mammalian cells and plants. nih.govbenthamdirect.com These systems often feature compartmentalized metabolism and a high degree of network connectivity, which can lead to underdetermined systems where a unique flux distribution cannot be easily identified from the data. acs.orgmdpi.com

Challenges and Research Findings:

Network Complexity: Eukaryotic cells possess intricate metabolic networks with subcellular compartments (e.g., mitochondria, cytosol), making it difficult to discern the specific location of metabolic activities. benthamdirect.com This complexity can render flux estimation ambiguous.

Underdetermined Systems: In many biological networks, the number of reactions to be determined exceeds the number of independent measurements, leading to a range of possible solutions rather than a single, unique flux map. acs.orgnih.gov

Improving Flux Observability: To address these issues, a key strategy has been the use of multiple, parallel labeling experiments with different isotopic tracers. nih.gov This approach, sometimes termed COMPLETE-MFA, provides complementary labeling information that adds more constraints to the model, significantly improving both the precision of flux estimates and the ability to resolve more independent fluxes. nih.govnih.gov For instance, studies have shown that tracers that resolve fluxes well in the upper parts of metabolism (like glycolysis) may perform poorly for the lower parts (like the TCA cycle), and vice versa, demonstrating the need for a multi-tracer approach. nih.gov

Future efforts will likely focus on designing novel isotopic tracers and optimizing combinations of tracers to probe specific pathways within these complex networks with greater precision.

Development of Novel Analytical Techniques

The accuracy of ¹³C-MFA studies using tracers like (1,4-¹³C₂)butanedioic acid is fundamentally dependent on the precise measurement of isotopic labeling patterns in metabolites. benthamdirect.com The primary analytical platforms used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com

Challenges and Research Findings:

Sensitivity and Resolution: A significant challenge is the need for analytical techniques with high sensitivity and resolution to detect low-abundance metabolites and accurately quantify their isotopic labeling patterns, especially in complex biological samples. creative-proteomics.combenthamdirect.com

Positional Information: While MS offers high sensitivity, NMR is advantageous for providing positional information about where the ¹³C label is located within a molecule, which can be crucial for resolving certain fluxes. nih.gov However, NMR is considerably less sensitive than MS. nih.gov

Technological Advancements: To overcome these limitations, there is a continuous drive to advance analytical methods. High-resolution mass spectrometry is increasingly used to precisely analyze isotopic patterns. creative-proteomics.com Furthermore, tandem mass spectrometry (MS/MS) techniques are being developed to gain more information on the positional labeling of fragments, providing more constraints for flux analysis. frontiersin.orgnih.gov These advanced MS methods are particularly valuable for studying complex metabolic networks where high accuracy is required. creative-proteomics.com

The future in this area points towards the development of more sensitive analytical platforms and hybrid approaches that can combine the strengths of different techniques to provide a more complete picture of metabolite isotopologue distributions.

Advancements in Computational Modeling

Computational modeling is at the heart of ¹³C-MFA, as metabolic fluxes are not measured directly but are estimated by fitting a mathematical model to experimental data. nih.gov The increasing complexity of biological systems and the growing volume of data demand more powerful and sophisticated computational tools.

Challenges and Research Findings:

Computational Complexity: The mathematical problems involved in ¹³C-MFA are often non-linear and computationally intensive, especially for large-scale metabolic networks or when analyzing non-stationary isotopic data. nih.govnih.gov This can lead to long computation times and potential instability in finding a solution. nrel.gov

Software Development: To address this, various software packages such as OpenFLUX and 13C-Flux2 have been developed. nih.gov These tools implement advanced algorithms, like the elementary metabolite unit (EMU) framework, to reduce computational difficulty and provide user-friendly interfaces for model construction, flux estimation, and statistical analysis. nih.gov

Machine Learning Approaches: A promising future direction is the application of machine learning to fluxomics. nrel.gov Researchers are developing frameworks where machine learning models are trained on simulated labeling patterns to predict flux ratios. This approach can significantly reduce computation time and is well-suited for high-throughput metabolic phenotyping. nrel.gov

Dynamic and Non-Stationary Models: Traditional ¹³C-MFA often assumes the biological system is at a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic. Isotopically non-stationary MFA (INST-MFA) has been developed to analyze systems where metabolite concentrations are stable but isotopic labeling is changing over time, which is particularly useful for systems that are slow to reach isotopic steady state. nih.govnih.gov

Future advancements will focus on creating more robust and scalable computational frameworks, integrating machine learning, and developing models that can accurately capture the dynamics of metabolic systems.

Standardization and Best Practices in ¹³C-MFA

As the field of ¹³C-MFA grows, ensuring the reproducibility and reliability of studies is paramount. nih.gov The lack of consensus on minimum data standards and reporting practices has led to discrepancies in the quality of published studies and has hindered the ability to compare results across different labs. nih.gov

Challenges and Research Findings:

Reproducibility: A significant number of published ¹³C-MFA studies cannot be independently reproduced or verified due to incomplete information about the experimental setup, the metabolic model used, or the computational methods employed. nih.gov

Need for Standards: There is a clear need for the establishment of community-agreed standards for performing and publishing ¹³C-MFA studies. nih.gov This includes detailed reporting of experimental conditions, the complete metabolic network model, all external flux measurements, and the raw isotopic labeling data. nih.gov

Proposed Guidelines: Checklists and guidelines have been proposed to promote clarity and reproducibility. These guidelines recommend the tabular reporting of all measured isotopomer data, including uncorrected mass isotopomer distributions for MS data, and a thorough description of the flux estimation process and statistical analyses, such as goodness-of-fit tests and confidence intervals for the estimated fluxes. nih.gov

Standardized Languages: The development of standardized modeling languages, such as FluxML, is a crucial step forward. frontiersin.org FluxML is an open, implementation-independent language designed to unambiguously describe all components of a ¹³C-MFA model, including the reaction network, atom mappings, tracer information, and experimental data. frontiersin.org Such standards facilitate model exchange, re-use, and comparison. frontiersin.org

The future of ¹³C-MFA relies on the widespread adoption of these standardization efforts. This will not only enhance the quality and reproducibility of individual studies but also enable the creation of databases for depositing isotopic labeling data and models, fostering greater collaboration and accelerating progress in the field. nih.gov

Q & A

Basic: How can (1,4-¹³C₂)butanedioic acid be synthesized and characterized for isotopic purity in metabolic studies?

Answer:
(1,4-¹³C₂)butanedioic acid is synthesized via carboxylation of ¹³C-labeled precursors (e.g., acetylene derivatives) or enzymatic conversion of labeled substrates. Isotopic purity (>99%) is verified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to confirm position-specific ¹³C incorporation. For example, ¹³C-NMR detects distinct peaks at C1 and C4 (δ ~175 ppm for carboxylic carbons) . Quantitative analysis via isotope ratio mass spectrometry (IRMS) ensures minimal unlabeled contamination, critical for tracer studies .

Basic: What are the key physicochemical properties of (1,4-¹³C₂)butanedioic acid relevant to experimental handling?

Answer:
The compound has a melting point of 187–190°C and a density of ~1.409 g/cm³. Its solubility in water (~58 g/L at 20°C) and polar solvents (e.g., DMSO) must be considered for dissolution in biological buffers. Stability tests under varying pH (4–8) and temperatures (4–25°C) are recommended to avoid decomposition during storage .

Advanced: How can researchers design experiments to track metabolic flux using (1,4-¹³C₂)butanedioic acid in the TCA cycle?

Answer:
Incorporate (1,4-¹³C₂)butanedioic acid into cell cultures or perfused organs and monitor ¹³C-labeled metabolites (e.g., malate, oxaloacetate) via LC-MS or 2D-NMR. Use isotopomer analysis to distinguish between oxidative (C1/C4 retention) and reductive (label scrambling) TCA flux. For instance, ¹³C-labeling patterns in citrate can differentiate forward/reverse aconitase activity . Optimize pulse-chase durations to capture dynamic flux changes .

Advanced: What methodological challenges arise when using (1,4-¹³C₂)butanedioic acid in hyperpolarized MRI, and how can they be mitigated?

Answer:
Hyperpolarization via dynamic nuclear polarization (DNP) at 3.35 T and ≈94 GHz microwaves enhances ¹³C signal >10,000-fold. Challenges include short spin-lattice relaxation times (T₁) of ~30–60 seconds for carboxylic carbons, requiring rapid dissolution and injection. Use rapid-mixing systems and low-temperature transfer to preserve polarization. Validate signal retention via phantom studies before in vivo applications .

Advanced: How should researchers address contradictions in isotopic dilution data when (1,4-¹³C₂)butanedioic acid is used as a tracer?

Answer:
Contradictions may arise from unaccounted endogenous pools or isotopic exchange. Perform mass balance calculations using parallel experiments with unlabeled controls. Apply computational models (e.g., metabolic flux analysis, MFA) to reconcile observed vs. predicted labeling patterns. Cross-validate with orthogonal tracers (e.g., ¹⁵N-glutamine) to isolate pathway-specific contributions .

Basic: What analytical techniques are most effective for quantifying (1,4-¹³C₂)butanedioic acid in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) provides high sensitivity (detection limits ~nM). Use deuterated or ¹³C₄-succinic acid as internal standards. For tissue samples, employ extraction protocols with methanol:water (80:20) to minimize matrix interference .

Advanced: How can isotopic scrambling of (1,4-¹³C₂)butanedioic acid during enzymatic assays be detected and corrected?

Answer:
Scrambling occurs via reversible reactions (e.g., fumarase in the TCA cycle). Use time-resolved ¹³C-NMR to monitor label redistribution. For correction, apply kinetic models that account for enzyme reversibility and substrate/product equilibria. Validate with purified enzyme assays under controlled pH and cofactor conditions .

Basic: What safety and storage protocols are recommended for (1,4-¹³C₂)butanedioic acid?

Answer:
Store at –20°C in airtight, light-protected containers to prevent degradation. Handle with nitrile gloves and lab coats; while not classified as hazardous, avoid inhalation/ingestion. For disposal, incinerate or use certified chemical waste services .

Advanced: What statistical approaches are optimal for interpreting time-resolved ¹³C-tracing data from (1,4-¹³C₂)butanedioic acid experiments?

Answer:
Use Bayesian hierarchical modeling to integrate kinetic parameters and experimental uncertainty. Tools like INCA (Isotopomer Network Compartmental Analysis) or OpenMETA enable flux estimation with Monte Carlo simulations for error propagation. Normalize data to internal standards and account for natural abundance ¹³C .

Advanced: How can researchers validate the specificity of (1,4-¹³C₂)butanedioic acid uptake in mitochondrial vs. cytosolic pathways?

Answer:
Combine subcellular fractionation with isotope tracing. Isolate mitochondria via differential centrifugation and compare ¹³C enrichment in mitochondrial vs. cytosolic metabolites. Inhibitors like rotenone (Complex I) or oligomycin (ATP synthase) can dissect compartment-specific contributions. Confirm via siRNA knockdown of mitochondrial transporters .

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